molecular formula C14H8Br2O3 B3244752 4-Bromobenzoic anhydride CAS No. 1633-33-6

4-Bromobenzoic anhydride

Cat. No.: B3244752
CAS No.: 1633-33-6
M. Wt: 384.02 g/mol
InChI Key: IUILGHBUWUXVBP-UHFFFAOYSA-N
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Description

4-Bromobenzoic Anhydride (CAS 1633-33-6) is a high-purity chemical reagent primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring two 4-bromobenzoic acid units linked by an anhydride bond, makes it a highly reactive intermediate for constructing more complex molecules . In pharmaceutical research, this compound serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), including investigations for anti-inflammatory and anticancer agents . Furthermore, it is a valuable starting material for creating 4-bromobenzohydrazide derivatives, which have shown significant potential as potent α-amylase enzyme inhibitors in diabetes research . The anhydride functional group is highly electrophilic, reacting with nucleophiles such as amines and alcohols via a general nucleophilic substitution mechanism. This involves an initial attack on the carbonyl carbon, leading to the opening of the anhydride and formation of amide or ester bonds, which is fundamental to its utility in chemical synthesis . Beyond pharmaceuticals, researchers employ this compound in the development of specialty polymers to impart properties like UV resistance and chemical stability, and as an intermediate in the synthesis of dyes and pigments . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromobenzoyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8Br2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IUILGHBUWUXVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194892
Record name Benzoic acid, 4-bromo-, anhydride with 4-bromobenzoic acid
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Molecular Weight

384.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1633-33-6
Record name Benzoic acid, 4-bromo-, anhydride with 4-bromobenzoic acid
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Record name Benzoic acid, 4-bromo-, anhydride with 4-bromobenzoic acid
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Record name 4-BROMOBENZOIC ANHYDRIDE
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Synthetic Methodologies for 4 Bromobenzoic Anhydride

Dehydrative Coupling Approaches from 4-Bromobenzoic Acid

The most direct conceptual approach to 4-bromobenzoic anhydride (B1165640) involves the dehydration of 4-bromobenzoic acid. This can be accomplished through various reagents that facilitate the removal of a water molecule from two equivalents of the carboxylic acid.

The formation of carboxylic anhydrides from their corresponding acids is a classical transformation in organic chemistry. A common and effective method involves heating the carboxylic acid with a strong dehydrating agent. Acetic anhydride is a frequently used reagent for this purpose. For instance, a general procedure for the synthesis of benzoic anhydride involves heating benzoic acid with acetic anhydride. orgsyn.org This process is often catalyzed by a strong acid, such as phosphoric acid, and the reaction is driven to completion by distilling off the acetic acid byproduct. orgsyn.org

Other conventional reagents capable of effecting this transformation include thionyl chloride and oxalyl chloride. mdma.ch These reagents typically convert the carboxylic acid to the more reactive acyl chloride in situ, which then reacts with a second equivalent of the carboxylic acid (or its carboxylate salt) to furnish the anhydride. mdma.ch

A representative reaction is shown below:

2-(4-Bromobenzoyl)azide + H₂O → (4-Bromobenzoyl)₂O + HN₃

ReagentConditionsProduct
Acetic AnhydrideHeat, acid catalyst4-Bromobenzoic Anhydride
Thionyl ChlorideVariesThis compound
Oxalyl ChlorideVariesThis compound

Interactive Data Table: Conventional Dehydrating Reagents (Please note this is a generalized representation based on common anhydride syntheses)

More recent and milder methods for the dehydrative coupling of carboxylic acids have been developed. One highly efficient system employs a combination of triphenylphosphine (B44618) oxide (TPPO) and an acid chloride, such as oxalyl chloride, to promote the formation of anhydrides under neutral conditions. tmc.eduresearchgate.net This method has been shown to be effective for a range of symmetric carboxylic anhydrides. researchgate.net

The reaction proceeds through the formation of a highly reactive intermediate, dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂), from the reaction of TPPO and oxalyl chloride. organic-chemistry.orgchemrxiv.org This intermediate then activates the carboxylic acid, facilitating the nucleophilic attack of a second carboxylate molecule to form the anhydride. researchgate.netchemrxiv.org

The optimized conditions for this transformation typically involve mixing triphenylphosphine oxide and oxalyl chloride in a solvent like acetonitrile, followed by the sequential addition of the carboxylic acid and a base, such as triethylamine. tmc.edu The reaction is generally rapid, often completing within an hour at room temperature, and provides high yields of the desired anhydride. tmc.edunih.gov

Table of Optimized Reaction Conditions for Anhydride Synthesis using TPPO/(COCl)₂

ReactantStoichiometry (equiv.)
Carboxylic Acid1
Triphenylphosphine Oxide (TPPO)1
Oxalyl Chloride ((COCl)₂)1.3
Triethylamine (Et₃N)1

(Data sourced from a general procedure for anhydride synthesis) tmc.edu

Synthesis via Activated Amide Precursors

An alternative strategy for the synthesis of anhydrides involves the use of activated amide precursors, which can undergo C-N bond cleavage and subsequent reaction to form the anhydride linkage.

A mild and efficient protocol for the synthesis of symmetrical anhydrides has been developed using activated amides such as N-benzoylsaccharins and N-Boc-protected benzamides. nih.gov This method relies on a base-mediated reaction with water to induce C-N bond cleavage and formation of the anhydride. nih.gov

The reaction is typically carried out in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature. nih.gov The activated amide reacts with one equivalent of water, leading to the formation of the corresponding symmetrical anhydride in high yields. nih.gov This approach offers a metal-free and scalable alternative to traditional methods that often require harsh reagents. This methodology has been shown to be tolerant of various functional groups, including halides, making it suitable for the synthesis of this compound from an appropriately substituted N-acylsaccharin precursor.

The key step in the base-mediated transformation of activated amides to anhydrides is the cleavage of the acyl-nitrogen bond. The mechanism of this cleavage is dependent on the nature of the activating group and the reaction conditions.

In the case of N-acylsaccharins, the strong electron-withdrawing nature of the saccharin (B28170) moiety renders the amide carbonyl highly electrophilic. The base, such as DABCO, facilitates the nucleophilic attack of water on this activated carbonyl group. This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-N bond, releasing the saccharin leaving group and forming the carboxylic acid. The generated carboxylic acid (or carboxylate) then reacts with another molecule of the activated amide or a related acyl intermediate to furnish the symmetrical anhydride. Computational studies on related systems, such as the acyl transfer from mixed carboxylic-carbamic anhydrides, highlight that the reaction pathways (concerted vs. stepwise) are highly dependent on the catalysts and reaction conditions. nih.gov

Oxidative Cross-Coupling Strategies for Anhydride Formation

Modern synthetic chemistry has seen the emergence of oxidative cross-coupling reactions as powerful tools for bond formation. These strategies have also been applied to the synthesis of carboxylic anhydrides.

A novel metal-free oxidative cross-coupling method has been developed for the synthesis of both symmetrical and mixed anhydrides. rsc.orgresearchgate.net This approach involves the in-situ conversion of aldehydes or benzylic alcohols into their corresponding acyl chlorides, which then react with a carboxylic acid to form the anhydride. rsc.orgresearchgate.net For the synthesis of symmetrical this compound, 4-bromobenzaldehyde (B125591) or 4-bromobenzyl alcohol could be treated with an oxidant like trichloroisocyanuric acid (TCCA) to generate the acyl chloride in situ, which would then be trapped by 4-bromobenzoic acid. researchgate.net

Furthermore, electrochemical methods offer a green and reagent-free alternative for the synthesis of carboxylic anhydrides directly from carboxylic acids. nih.govresearchgate.netchemistryviews.org This non-decarboxylative electrolysis converts carboxylic acids into their corresponding anhydrides under mild conditions, avoiding the need for conventional dehydrating agents. nih.govresearchgate.net The reaction is performed in an undivided cell using graphite (B72142) and stainless steel electrodes, with a supporting electrolyte such as potassium thiocyanate (B1210189) (KSCN). researchgate.netresearchgate.net This electrochemical approach has been shown to be applicable to a broad range of carboxylic acids, including those with halogen substituents. chemistryviews.org

Palladium-catalyzed reactions have also been explored for anhydride synthesis. One such method involves the carbonylative telomerization of 1,3-butadiene (B125203) with carboxylic acids to produce mixed anhydrides. rsc.org While this specific example leads to a mixed anhydride, it demonstrates the potential of transition metal catalysis in anhydride formation through C-O bond coupling. Another strategy involves the palladium-catalyzed oxidative carbonylation of terminal alkynes in the presence of water to yield maleic anhydrides, showcasing a different mode of oxidative anhydride formation. researchgate.net

Catalytic Systems and Reaction Conditions

The formation of this compound can be accomplished through various synthetic routes, often employing dehydrating agents or activating agents to facilitate the condensation of 4-bromobenzoic acid. Traditional methods may involve the use of strong dehydrating agents. More contemporary approaches, however, are shifting towards catalytic systems that offer milder reaction conditions and improved yields.

One notable catalytic method involves the gas-phase oxidation of 4-bromo-ortho-xylene over a vanadium-titanium-phosphorus (V–Ti–P) catalyst to produce the corresponding phthalic anhydride, suggesting a potential pathway for anhydride formation from substituted xylenes.

Another versatile method for the synthesis of aromatic anhydrides employs a combination of triphenylphosphine oxide and oxalyl chloride. This system effectively promotes the dehydration of carboxylic acids under mild conditions. acs.org The reaction proceeds through the formation of a reactive intermediate, which is then readily converted to the anhydride.

Furthermore, the direct dehydration of dicarboxylic acids to their cyclic anhydrides can be effectively catalyzed by Fe³⁺-montmorillonite clay, highlighting the potential of solid acid catalysts in anhydride synthesis. ias.ac.in

Table 1: Catalytic Systems for Aromatic Anhydride Synthesis

Catalyst SystemReactantsProductKey Features
V–Ti–P4-Bromo-ortho-xylene, Air4-Bromophthalic AnhydrideGas-phase oxidation, high temperature.
Triphenylphosphine oxide / Oxalyl chlorideAromatic Carboxylic AcidAromatic AnhydrideMild conditions, high efficiency. acs.org
Fe³⁺-Montmorillonite ClayDicarboxylic AcidCyclic AnhydrideSolid acid catalyst, facile dehydration. ias.ac.in

Regioselectivity and Chemo-selectivity in Mixed Anhydride Synthesis

The synthesis of mixed anhydrides, where two different carboxylic acids are combined, introduces challenges of regioselectivity and chemo-selectivity. In the context of 4-bromobenzoic acid, controlling which carboxyl group reacts to form the anhydride linkage is crucial, especially when the other reacting molecule contains multiple reactive sites.

The formation of mixed anhydrides often involves the activation of one carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a second carboxylate salt. The regioselectivity of this process is influenced by the electronic and steric properties of the reacting partners. For instance, in the synthesis of mixed anhydrides from a substituted benzoic acid and another carboxylic acid, the more nucleophilic carboxylate will preferentially attack the more electrophilic activated carbonyl carbon.

Chemo-selectivity becomes critical when other functional groups are present in the reacting molecules. The choice of activating agent and reaction conditions can be tailored to prevent unwanted side reactions. For example, the use of milder activating agents can avoid the reaction of other sensitive functional groups present in the molecule. The synthesis of mixed anhydrides using chloroformates, for example, is a widely used method where the chloroformate selectively activates the carboxylic acid for subsequent reaction with another carboxylate. thieme-connect.de

Green Chemistry and Sustainable Synthetic Pathways

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of this compound and related compounds.

Development of Environmentally Benign Reagents and Solvents

A key aspect of green synthesis is the replacement of hazardous reagents and volatile organic solvents with safer alternatives. Ionic liquids have emerged as promising "green" solvents for a variety of organic reactions, including anhydride synthesis, due to their low vapor pressure, thermal stability, and potential for recyclability. nih.govscispace.comijbsac.orgresearchgate.netnih.gov Their use can lead to cleaner reaction profiles and easier product isolation.

Water, as the ultimate green solvent, is also being explored for anhydride synthesis, although its application can be challenging due to the hydrolytic instability of the product. However, for certain catalytic systems, reactions in aqueous media are feasible.

Catalytic Approaches for Enhanced Efficiency

The development of efficient catalytic systems is central to green chemistry as it allows for lower energy consumption, reduced waste generation, and higher atom economy.

Solid acid catalysts, such as montmorillonite (B579905) clays (B1170129), offer significant advantages as they are often inexpensive, reusable, and can be easily separated from the reaction mixture, simplifying the work-up process. ias.ac.innih.govmdpi.comresearchgate.netnih.gov These clays can be modified to tune their acidity and catalytic activity for specific reactions like anhydride formation.

Zirconium-based catalysts are also gaining attention in organic synthesis due to their low toxicity and high catalytic activity in various transformations, including carboxylation reactions. researchgate.netbohrium.comrsc.orgrsc.orgalfachemic.com While specific applications to this compound are not extensively documented, their potential in related carboxylic acid transformations suggests a promising area for future research.

The use of biocatalysts, such as enzymes, represents another frontier in green synthesis. While not yet widely applied to the synthesis of simple aromatic anhydrides, enzymatic methods offer unparalleled selectivity and operate under mild, environmentally friendly conditions.

Table 2: Green Chemistry Approaches in Anhydride Synthesis

ApproachReagent/Solvent/CatalystAdvantages
Benign Solvents Ionic LiquidsLow volatility, recyclable, tunable properties. nih.govscispace.comijbsac.orgresearchgate.netnih.gov
WaterNon-toxic, abundant, inexpensive.
Efficient Catalysis Montmorillonite ClaysReusable, easy separation, low cost. ias.ac.innih.govmdpi.comresearchgate.netnih.gov
Zirconium-based CatalystsLow toxicity, high activity. researchgate.netbohrium.comrsc.orgrsc.orgalfachemic.com

Reactivity Profiles and Mechanistic Studies of 4 Bromobenzoic Anhydride

Nucleophilic Acyl Substitution Reactions

4-Bromobenzoic anhydride (B1165640), like other acid anhydrides, serves as a reactive acylating agent. Its reactivity stems from the two electrophilic carbonyl carbons and the presence of a good leaving group, the 4-bromobenzoate (B14158574) anion. The primary mechanism for its reactions with nucleophiles is nucleophilic acyl substitution. This process typically involves two key steps: the addition of the nucleophile to a carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. vanderbilt.edu Acid anhydrides are generally less reactive than their corresponding acyl chlorides but more reactive than esters and amides. vanderbilt.edu

The reaction of 4-bromobenzoic anhydride with an alcohol, a process known as alcoholysis, yields one equivalent of a 4-bromobenzoic ester and one equivalent of 4-bromobenzoic acid. vanderbilt.eduyoutube.com The reaction proceeds through the standard addition-elimination mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a transient tetrahedral intermediate. youtube.com The intermediate then collapses, reforming the carbonyl bond and expelling the stable, resonance-stabilized 4-bromobenzoate anion as the leaving group. A final deprotonation step, often by another alcohol molecule or a weak base, yields the final ester product and a molecule of 4-bromobenzoic acid. youtube.com

Table 1: Alcoholysis of this compound

Reactant 1Reactant 2 (Alcohol)Product 1Product 2
This compoundR-OH4-Bromobenzoic Ester (R-O-CO-C₆H₄Br)4-Bromobenzoic Acid

Aminolysis, the reaction of this compound with ammonia (B1221849) or a primary or secondary amine, is a common method for synthesizing 4-bromobenzamides. vanderbilt.edu The mechanism is analogous to alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. youtube.com A key difference is that two equivalents of the amine are required for the reaction to go to completion. The first equivalent acts as the nucleophile to form the amide. chemguide.co.uklibretexts.org The second equivalent acts as a base to neutralize the 4-bromobenzoic acid byproduct, forming an ammonium (B1175870) 4-bromobenzoate salt. chemguide.co.uklibretexts.org This acid-base reaction is necessary because the amine is basic and the carboxylic acid is acidic. libretexts.org The initial reaction forms the N-substituted amide and 4-bromobenzoic acid. chemguide.co.uk

Table 2: Aminolysis of this compound

Reactant 1Reactant 2 (Amine)Stoichiometry (Amine)Product 1Product 2
This compoundR-NH₂2 equivalentsN-Substituted 4-Bromobenzamide (B181206) (R-NH-CO-C₆H₄Br)Alkylammonium 4-bromobenzoate

Hydrolysis is the reaction of this compound with water. This process cleaves the anhydride bond to produce two equivalents of 4-bromobenzoic acid. vanderbilt.eduyoutube.com Mechanistically, a water molecule acts as the nucleophile, attacking a carbonyl carbon and forming a tetrahedral intermediate. The subsequent elimination of the 4-bromobenzoate leaving group and a proton transfer results in the formation of two carboxylic acid molecules. youtube.com This reaction is essentially the reverse of the dehydration reaction used to form the anhydride from two carboxylic acid molecules. youtube.com While possible under neutral conditions, the reaction can be slow; it can be accelerated by the presence of an acid or base catalyst. youtube.com

Table 3: Hydrolysis of this compound

Reactant 1Reactant 2Product
This compoundWater (H₂O)4-Bromobenzoic Acid (2 equivalents)

Solid-State Reactivity and Gas-Solid Interfaces

The study of reactions occurring in the solid state, particularly at the interface between a solid crystal and a gas, provides unique insights into how molecular packing and crystal structure can influence chemical reactivity.

Research has demonstrated that crystals of this compound can react directly with gaseous ammonia in a solid-gas reaction. acs.org This type of reaction is distinct from solution-phase chemistry because the mobility of the reactants is highly constrained by the crystal lattice. When crystals of p-bromobenzoic anhydride are exposed to ammonia gas, a transformation occurs, yielding a mixture of 4-bromobenzamide and ammonium 4-bromobenzoate. acs.org This reaction is a solid-state aminolysis process. The reaction's progress can be observed through physical changes in the crystal. Such gas-solid reactions are of interest for understanding anisotropic reactivity—how the reaction proceeds differently along various crystal axes. acs.org

Crystallographic techniques, such as single-crystal X-ray diffraction, are essential for understanding the structural changes that occur during solid-state reactions. The crystal structure of a hydrated form of this compound, specifically 4-bromobenzoyl 4-bromobenzoate monohydrate, has been characterized. nih.gov Studies on the gas-solid reaction with ammonia reveal how the initial crystal lattice of the anhydride is transformed into the product lattice(s). acs.org These investigations can map the topochemical aspects of the reaction, determining if the crystal structure of the reactant influences the orientation and packing of the product molecules. By analyzing the crystal structures before and after the reaction with gaseous nucleophiles, researchers can correlate the molecular arrangement with the observed chemical reactivity and transformation pathways within the solid state. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (if applicable to anhydride as a substrate)

Based on a thorough review of available scientific literature, there is no evidence to suggest that this compound is utilized as a substrate in palladium-catalyzed cross-coupling reactions. The subsequent subsections are therefore not applicable.

Exploration of Anhydride as Electrophilic Partner

There are no documented studies exploring this compound as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The reactivity of such anhydrides is typically centered on acylation reactions.

Scope and Limitations in C-C Bond Formation

As there are no reported examples of this compound participating in palladium-catalyzed C-C bond formation, its scope and limitations for this type of transformation are unknown.

Applications of 4 Bromobenzoic Anhydride in Organic Synthesis

Reagent for Selective 4-Bromobenzoylation

The primary utility of 4-bromobenzoic anhydride (B1165640) lies in its capacity as an efficient acylating agent. It facilitates the transfer of a 4-bromobenzoyl group to nucleophilic functional groups, such as alcohols and amines. This process, known as 4-bromobenzoylation, is fundamental for protecting sensitive functional groups and for the chemical modification of intricate molecular structures.

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary modification is achieved using a "protecting group". organic-chemistry.orgchemistrytalk.orgwikipedia.org 4-Bromobenzoic anhydride is an effective reagent for installing the 4-bromobenzoyl (4-BrBz) group, a type of acyl protecting group, onto hydroxyl and amino functionalities.

The reaction involves the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of the anhydride, leading to the formation of a 4-bromobenzoyl ester or amide, respectively. The second half of the anhydride molecule departs as a 4-bromobenzoate (B14158574) salt, which is a relatively benign byproduct.

Key characteristics of the 4-bromobenzoyl protecting group include:

Stability: It is robust and stable under a wide range of reaction conditions, including those that are neutral or acidic. libretexts.org

Cleavage: Despite its stability, it can be readily removed under basic conditions, typically through saponification with aqueous base, which regenerates the original alcohol or amine. libretexts.org

Crystallinity: The presence of the rigid, planar bromophenyl moiety often enhances the crystallinity of the derivatized molecule, which can significantly aid in purification by recrystallization.

Functional GroupReagentProductConditions
Alcohol (R-OH)This compound4-Bromobenzoyl esterBase catalyst (e.g., pyridine, DMAP)
Amine (R-NH₂)This compound4-Bromobenzoyl amideAprotic solvent

The derivatization of natural products and other complex organic molecules is crucial for studying their structure-activity relationships (SAR) and for unambiguously determining their three-dimensional structures. nih.gov The 4-bromobenzoyl group is particularly valuable in this context due to the presence of the heavy bromine atom.

When a molecule of unknown stereochemistry is derivatized with this compound, the resulting ester or amide can be crystallized and analyzed using X-ray crystallography. The bromine atom acts as a strong anomalous scatterer of X-rays, which simplifies the process of solving the phase problem and enables the definitive assignment of the molecule's absolute configuration. This technique has been instrumental in the structural elucidation of numerous complex natural products.

Precursor to Functionalized Building Blocks

Beyond its role in acylation, this compound serves as a starting material for the synthesis of more complex molecules. The 4-bromophenyl ring embedded within its structure is a versatile handle for advanced synthetic transformations, allowing it to function as a key building block.

This compound can be used to synthesize a variety of other halogenated aromatic compounds. For instance, the aromatic ring can undergo further electrophilic substitution reactions. Nitration of 4-bromobenzoic acid, its parent compound, with a mixture of nitric and sulfuric acid cleanly yields 4-bromo-3-nitrobenzoic acid, demonstrating how the existing bromo-substituent directs incoming groups. quora.comquora.com Molecules synthesized from the anhydride carry the 4-bromobenzoyl moiety, which can be a stable part of the final molecular target or an intermediate that is further modified. These halogenated intermediates are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. organic-chemistry.orgscience.gov

A primary strategy for diversifying organic compounds derived from this compound involves leveraging the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com While the anhydride itself may not be used directly in the coupling step, it serves to install the 4-bromobenzoyl group into a substrate. The bromine atom on this group can then react with various partners to form new carbon-carbon or carbon-heteroatom bonds.

Two of the most powerful cross-coupling methods applicable here are the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid) to form a new C-C bond, typically yielding biaryl structures. rsc.orgacs.orgpku.edu.cn

Heck Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org

These reactions are highly valued for their broad functional group tolerance and reliability, making them cornerstones of modern synthetic chemistry for creating molecular diversity.

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura CouplingArylboronic acidPd catalyst (e.g., Pd/C, Pd(OAc)₂) + BaseBiaryl compound
Heck ReactionAlkenePd catalyst + BaseSubstituted alkene

Utilization in Cascade and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, are highly efficient tools for building molecular complexity. frontiersin.org this compound, as a stable and reactive source of 4-bromobenzoic acid, is a suitable component for prominent isocyanide-based MCRs such as the Ugi and Passerini reactions.

Passerini Reaction: This is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org The product is an α-acyloxy amide. Research has demonstrated the successful use of 4-bromobenzoic acid in Passerini reactions under mechanochemical activation. researchgate.net

Ugi Reaction: This is a four-component reaction that extends the Passerini reaction by including an amine. wikipedia.orgorganic-chemistry.org The combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide yields a bis-amide. nih.govnih.gov

In these sequences, this compound can act as a precursor to the required carboxylic acid, potentially reacting with trace water or the water molecule formed during initial imine formation (in the Ugi reaction). The resulting products incorporate the 4-bromobenzoyl group, making them ideal substrates for subsequent diversification via cross-coupling reactions, embodying a powerful MCR/cross-coupling strategy. Cascade reactions, which involve sequential transformations in one pot, can also be initiated by reactions involving the anhydride or the bromo-substituent. mdpi.comacs.org

Multicomponent ReactionReactantsKey Product Feature
Passerini ReactionThis compound (or acid), Aldehyde/Ketone, Isocyanideα-(4-Bromobenzoyloxy) amide
Ugi ReactionThis compound (or acid), Aldehyde, Amine, IsocyanideBis-amide with 4-bromobenzoyl group

Contributions to Materials Science Precursors

This compound serves as a specialized precursor in the synthesis of advanced materials, particularly in the development of functional polymers and potentially as a component in creating metal-organic frameworks (MOFs). Its utility stems from the dual reactivity of the anhydride group and the presence of the bromo substituent, which can be used for further chemical modifications.

In the realm of polymer science, while direct homopolymerization of this compound is not extensively documented in readily available literature, the parent compound, 4-bromobenzoic acid, is utilized in creating precursors for controlled polymerization techniques. For instance, derivatives of 4-bromobenzoic acid are employed as initiators in atom transfer radical polymerization (ATRP), a method for synthesizing well-defined polymers with controlled molecular weight and architecture. The bromo group on the aromatic ring can also serve as a site for subsequent functionalization, allowing for the tailoring of polymer properties for specific applications.

Although direct use of this compound in published research for MOF synthesis is not prominent, the foundational molecule, 4-bromobenzoic acid, is a potential ligand for the synthesis of these porous crystalline materials. The carboxylate group can coordinate with metal ions to form the framework structure, while the bromo-functionalized aromatic ring can be oriented within the pores of the MOF. This pendant bromo group offers a reactive site for post-synthetic modification, enabling the introduction of other functional groups to tailor the MOF's properties for applications such as gas storage, catalysis, or sensing.

The anhydride functionality, in general, is a valuable reactive group in materials synthesis. Anhydride groups can be incorporated into MOFs to serve as reactive sites for covalently binding a variety of molecules, including alcohols and amines, through post-synthetic modification. This approach allows for the precise tuning of the chemical environment within the MOF's pores.

While specific data on materials derived directly from this compound is sparse in the reviewed literature, the functional motifs it contains are of significant interest in the design of advanced materials. The following table summarizes the potential roles and resulting materials where this compound or its parent acid act as precursors.

PrecursorType of MaterialSynthetic RolePotential Properties/Applications of Resulting Material
Derivatives of 4-Bromobenzoic AcidFunctional Polymers (e.g., Polystyrene)Component of initiators for Atom Transfer Radical Polymerization (ATRP).Polymers with controlled molecular weight and architecture; bromo group allows for post-polymerization functionalization.
4-Bromobenzoic AcidMetal-Organic Frameworks (MOFs)Organic ligand for framework construction.Porous materials with potential for post-synthetic modification at the bromo site for applications in gas storage, catalysis, and sensing.
Anhydride-functionalized MOFs (General)Modified Metal-Organic FrameworksReactive site for post-synthetic modification.Covalent attachment of functional molecules (alcohols, amines) to tailor pore environment and properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for the arrangement of atoms within the 4-Bromobenzoic anhydride (B1165640) molecule.

The ¹H NMR spectrum of the symmetrical 4-Bromobenzoic anhydride is characterized by distinct signals corresponding to its aromatic protons. Due to the molecule's symmetry, the four protons on each of the two benzene (B151609) rings are chemically equivalent, resulting in a simplified spectrum. The protons ortho to the carbonyl group are electronically distinct from the protons ortho to the bromine atom. This electronic difference leads to two sets of signals.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of this compound exhibit two doublets. nih.gov The protons on the carbons adjacent to the bromine atom typically appear at one chemical shift, while the protons on the carbons adjacent to the carbonyl group appear at another. The coupling between these adjacent protons results in the characteristic doublet splitting pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. nih.gov
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
7.99d8.4Aromatic protons ortho to the carbonyl group
7.68d8.6Aromatic protons ortho to the bromine atom

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Given the molecule's symmetry, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four chemically non-equivalent carbon atoms: the carbonyl carbon, the carbon atom bonded to the bromine (ipso-carbon), and the two different aromatic CH carbons.

The carbonyl carbon is significantly deshielded and appears at the lowest field (highest ppm value). nih.gov The carbon atom directly attached to the electronegative bromine atom also has a characteristic chemical shift. The remaining two signals correspond to the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃. nih.gov
Chemical Shift (δ) [ppm]Assignment
161.3Carbonyl Carbon (C=O)
132.4Aromatic Carbon (CH)
131.9Aromatic Carbon (CH)
127.1Ipso-Carbon attached to Bromine (C-Br)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a distinctive pattern for ions containing two bromine atoms, with peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.

The primary fragmentation pathway would likely involve the cleavage of the anhydride linkage. A key fragment would be the 4-bromobenzoyl cation ([C₇H₄BrO]⁺), which would also exhibit the characteristic isotopic signature of a single bromine atom (peaks at m/z 183 and 185 with nearly equal intensity). Further fragmentation could involve the loss of carbon monoxide (CO) from this cation to yield the 4-bromophenyl cation ([C₆H₄Br]⁺) at m/z 155 and 157.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The exact mass is determined from the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ⁷⁹Br). This precise mass measurement is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, the calculated exact mass serves as a definitive confirmation of its chemical formula, C₁₄H₈Br₂O₃.

Table 3: High-Resolution Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₁₄H₈Br₂O₃
Calculated Monoisotopic Mass [M]⁺381.8840 Da

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is dominated by the characteristic absorptions of the anhydride functional group.

A key feature of acid anhydrides is the presence of two strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching vibrations. nih.gov For this compound, these bands appear at approximately 1785 cm⁻¹ and 1719 cm⁻¹. nih.gov The spectrum also displays absorptions corresponding to aromatic C=C bond stretching, aromatic C-H stretching, and the C-O stretching of the anhydride group.

Table 4: Infrared (IR) Spectroscopic Data for this compound. nih.gov
Frequency [cm⁻¹]Vibrational Mode Assignment
3101, 3078Aromatic C-H Stretch
1785Asymmetric C=O Stretch (Anhydride)
1719Symmetric C=O Stretch (Anhydride)
1590Aromatic C=C Stretch
1251C-O Stretch
844C-H Out-of-plane Bend

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. Early crystallographic studies of p-bromobenzoic anhydride have provided foundational data regarding its solid-state structure.

It is important to distinguish the anhydrous form from its hydrated counterpart, 4-bromobenzoyl 4-bromobenzoate (B14158574) monohydrate, which has also been characterized by X-ray crystallography and belongs to the orthorhombic space group Pnma.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group C2
a 28.04 Å
b 5.91 Å
c 3.97 Å
β 94.8°

Thermal Analysis Techniques for Reaction Monitoring (e.g., TGA in decomposition studies)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability and decomposition profile of chemical compounds. These methods monitor the physical and chemical properties of a substance as a function of temperature.

Currently, specific experimental TGA or DTA data for the thermal decomposition of this compound is not extensively available in publicly accessible literature. However, the thermal behavior of aromatic anhydrides, in general, involves the cleavage of the anhydride linkage at elevated temperatures. The decomposition pathway is influenced by the nature of the substituents on the aromatic rings. For halogenated benzoic acids and their derivatives, thermal decomposition can lead to the loss of carbon oxides and the formation of various brominated organic compounds.

In a typical TGA experiment, a sample of this compound would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram would plot the percentage of weight loss against temperature. The onset temperature of decomposition would indicate the initiation of thermal breakdown, and the temperature of maximum weight loss rate, often determined from the derivative thermogravimetric (DTG) curve, would signify the point of greatest instability. The final residual mass would provide information about the formation of any non-volatile decomposition products.

DTA, often performed concurrently with TGA, would measure the temperature difference between the sample and a reference material. This would reveal whether the decomposition processes are endothermic (heat-absorbing) or exothermic (heat-releasing), providing further insight into the reaction energetics. Without specific experimental data, a detailed description of the decomposition steps and associated temperature ranges for this compound remains speculative.

Theoretical and Computational Investigations of 4 Bromobenzoic Anhydride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance of accuracy and computational cost, making it suitable for determining the ground-state properties of molecules like 4-Bromobenzoic anhydride (B1165640).

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoic Acid Derivative (as an analogue for 4-Bromobenzoic Anhydride) (Note: Data is illustrative based on similar structures as specific DFT calculations for the title compound are not widely published)

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.21 Å
Bond Length C-O (anhydride) ~1.41 Å
Bond Length C-C (aromatic) ~1.39 - 1.41 Å
Bond Length C-Br ~1.91 Å
Bond Angle O=C-O ~121°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). slideshare.net The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are representative based on analogous compounds)

Orbital Energy (eV) Description
HOMO ~ -7.0 eV Electron-donating capability
LUMO ~ -2.5 eV Electron-accepting capability

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. semanticscholar.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites of electrophilic and nucleophilic attack. actascientific.com The MEP map is color-coded: red areas indicate regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green and yellow regions denote intermediate or near-zero potential. semanticscholar.org

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are the primary targets for protons and other electrophiles. The most positive potential (blue) would be located around the carbonyl carbon atoms, making them the most likely sites for nucleophilic attack. semanticscholar.org The hydrogen atoms of the phenyl rings would also exhibit a degree of positive potential. Such maps provide a clear, intuitive picture of the molecule's reactive sites. actascientific.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which determine the rate and feasibility of a reaction.

For this compound, computational methods could be used to elucidate various reaction mechanisms. For example, the hydrolysis of the anhydride to form two molecules of 4-bromobenzoic acid could be modeled. This would involve calculating the energy profile for the nucleophilic attack of a water molecule on one of the carbonyl carbons, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O-C anhydride bond. Similarly, its reaction with other nucleophiles, such as alcohols (to form esters) or amines (to form amides), can be studied. These models provide detailed insights into the electronic and structural changes that occur throughout the reaction, helping to confirm or predict reaction outcomes and optimize reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR chemical shifts)

Computational chemistry can accurately predict various spectroscopic parameters, which is crucial for structure confirmation and interpretation of experimental data. DFT calculations are commonly used to compute vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. mwjscience.com

For this compound, theoretical calculations can predict the vibrational spectrum. The calculated frequencies correspond to specific molecular motions, such as the characteristic symmetric and asymmetric stretching of the C=O bonds in the anhydride group, the stretching of the C-O-C bridge, the C-Br stretching vibration, and various bending and stretching modes of the aromatic rings. nih.gov These predicted frequencies, when appropriately scaled to account for systematic errors in the computational method, typically show good agreement with experimental FT-IR and FT-Raman spectra. nih.govijtsrd.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculations predict the chemical shift for each unique proton and carbon atom in the molecule based on its electronic environment. These theoretical values serve as a valuable tool for assigning the signals in an experimentally obtained NMR spectrum. mwjscience.com

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: Frequencies are illustrative, based on known ranges for functional groups)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
C=O Asymmetric Stretch ~1810 - 1830 Strong intensity IR band
C=O Symmetric Stretch ~1750 - 1770 Strong intensity IR band
C-C Aromatic Stretch ~1400 - 1600 Multiple bands
C-O-C Stretch ~900 - 1100 Anhydride bridge vibration

Studies on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of non-covalent intermolecular interactions. Computational tools are essential for analyzing and quantifying these interactions, providing insights that complement experimental X-ray diffraction data.

The crystal structure of p-bromobenzoic anhydride has been reported as monoclinic, with the space group C2. iucr.org A monohydrate form has also been identified, crystallizing in the orthorhombic space group Pnma. nih.gov Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular contacts within a crystal. nih.govscirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating significant interactions. nih.gov

For this compound, a Hirshfeld analysis would likely reveal several key interactions contributing to the crystal packing:

Halogen Bonding: The bromine atom can act as a Lewis acid, forming Br···O interactions with the carbonyl oxygen atoms of neighboring molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygens are expected to play a significant role.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice through dispersion forces.

Br···Br Interactions: Depending on the packing arrangement, weak interactions between bromine atoms on adjacent molecules may also be present. nih.gov

Table 4: Crystallographic Data for this compound Forms

Parameter Anhydrous Form iucr.org Monohydrate Form nih.gov
Crystal System Monoclinic Orthorhombic
Space Group C2 Pnma
a (Å) 28.04 12.6118
b (Å) 5.91 28.2378
c (Å) 3.97 3.8898

Future Research Trajectories and Emerging Opportunities

Development of Asymmetric Synthetic Applications

The development of stereoselective transformations is a cornerstone of modern organic synthesis. While direct applications of 4-bromobenzoic anhydride (B1165640) in asymmetric synthesis are not extensively documented, its inherent reactivity as an acylating agent suggests significant potential in this domain. Future research could productively focus on its utility in the kinetic resolution of racemic alcohols and amines. In such processes, a chiral catalyst could selectively promote the acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation. The 4-bromobenzoyl group introduced would not only serve to differentiate the enantiomers but could also be a useful handle for further synthetic manipulations or for crystallographic determination of absolute stereochemistry.

Furthermore, the desymmetrization of meso compounds, such as diols and diamines, represents another promising avenue. A chiral catalyst could facilitate the selective mono-acylation of one of two prochiral functional groups, leading to the formation of chiral, non-racemic products. The bulky and electronically distinct 4-bromobenzoyl group could impart high levels of stereoselectivity in these transformations. Research in this area would involve the screening of various chiral catalysts, including enzymes and organocatalysts, to identify systems that can effectively utilize 4-bromobenzoic anhydride as a reagent.

Exploration of Novel Catalytic Transformations

The presence of a bromine atom on the aromatic ring of this compound opens the door to a wide array of palladium-catalyzed cross-coupling reactions. While many of these reactions have been extensively studied with 4-bromobenzoic acid, the anhydride offers a different substrate profile that may present unique advantages in certain contexts. Future research should explore the direct use of this compound in fundamental catalytic transformations such as:

Suzuki-Miyaura Coupling: The reaction of this compound with boronic acids or their derivatives could lead to the synthesis of biaryl compounds. Research could focus on developing catalytic systems that are tolerant of the anhydride functionality and can achieve high yields and selectivities.

Heck Reaction: The palladium-catalyzed coupling of this compound with alkenes would provide a route to substituted styrenes and other vinylarenes. Investigating the reactivity of the anhydride under various Heck conditions could reveal novel synthetic pathways.

Sonogashira Coupling: The coupling of this compound with terminal alkynes would yield aryl alkynes, which are valuable intermediates in organic synthesis. The development of efficient catalytic systems for this transformation would be a valuable contribution.

C-H Activation: Direct C-H functionalization reactions involving this compound could lead to the construction of complex molecular architectures in a more atom- and step-economical manner. Research in this area is at the forefront of modern organic chemistry.

A key aspect of this research would be to understand how the anhydride functionality influences the reactivity of the aryl bromide and to develop catalytic systems that can selectively activate the C-Br bond without reacting with the anhydride group.

Integration into Advanced Functional Materials and Nanotechnology

The rigid structure and defined chemical functionalities of the 4-bromobenzoyl unit make this compound a potentially valuable building block for advanced functional materials.

In the field of metal-organic frameworks (MOFs) , the corresponding 4-bromobenzoic acid is a known linker. Future work could explore the post-synthetic modification of MOFs with this compound to introduce specific functionalities. Additionally, the anhydride itself could potentially be used in the synthesis of novel MOFs, where its reactivity could be harnessed to create unique framework topologies or to anchor other molecules within the pores.

In polymer chemistry , this compound could be employed as a monomer or a cross-linking agent. Its bifunctional nature allows for the formation of polyesters and polyamides. The bromine atom would remain as a pendant group along the polymer chain, available for subsequent functionalization through the aforementioned catalytic cross-coupling reactions. This would allow for the synthesis of functional polymers with tailored electronic, optical, or recognition properties.

Furthermore, the functionalization of nanoparticles with molecules derived from this compound is an emerging area. The 4-bromobenzoyl group could be used to modify the surface of nanoparticles, providing a platform for the attachment of other molecules or for tuning the nanoparticle's properties. For example, the high electron density of the bromine atom could be exploited in the development of new imaging agents or sensors.

Interdisciplinary Applications in Chemical Biology and Sensing (excluding biological/medical uses)

While excluding direct biological or medical applications, the unique chemical properties of this compound suggest its potential as a tool in chemical biology and the development of novel sensing platforms.

The 4-bromobenzoyl group can serve as a versatile chemical tag or probe. Its distinct spectroscopic signature could be utilized in the development of chemical sensors . For instance, a molecule containing the 4-bromobenzoyl moiety could be designed to exhibit a change in its fluorescence or other spectroscopic properties upon binding to a specific analyte. The anhydride functionality provides a convenient handle for covalently attaching this sensing unit to a surface or a larger molecular scaffold.

In the context of bioorthogonal chemistry , while not directly participating in common bioorthogonal reactions, derivatives of this compound could be used to construct more complex probes. The aryl bromide can be a precursor to other functional groups that are bioorthogonal. This two-step strategy would involve first incorporating the 4-bromobenzoyl group and then converting the bromine to the desired bioorthogonal handle.

Computational Design of Anhydride-Based Reagents

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental research. Future studies on this compound could greatly benefit from a computational approach.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can provide insights into the most reactive sites of the molecule, the mechanism of its reactions, and the factors that govern its stability. This information would be invaluable for designing new reactions and for understanding the outcomes of experimental studies.

Furthermore, computational methods can be used for the in silico design of novel anhydride-based reagents . By systematically modifying the structure of this compound and calculating the properties of the resulting virtual compounds, it is possible to identify new reagents with enhanced reactivity, selectivity, or other desirable properties. For example, computational screening could be used to identify anhydride-based acylating agents that are particularly well-suited for a specific asymmetric transformation. This predictive approach can significantly accelerate the discovery and development of new chemical tools.

A summary of the potential research directions for this compound is presented in the following table:

Research AreaKey ObjectivesPotential Outcomes
Asymmetric Synthesis Development of kinetic resolution and desymmetrization protocols.Access to enantiomerically enriched alcohols, amines, and other chiral building blocks.
Catalytic Transformations Exploration of Suzuki, Heck, Sonogashira, and C-H activation reactions.Novel synthetic routes to complex organic molecules with high efficiency and selectivity.
Functional Materials Integration into MOFs, polymers, and nanoparticles.New materials with tailored properties for applications in catalysis, separation, and electronics.
Chemical Biology & Sensing Design of chemical probes and sensors.New tools for the detection and study of chemical and biological systems.
Computational Design In silico studies of reactivity and design of new reagents.A deeper understanding of the chemical behavior of anhydrides and the rational design of new synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromobenzoic anhydride in a laboratory setting?

  • Methodology :

  • Step 1 : Start with 4-bromobenzoic acid (CAS 586-76-5) as the precursor. Convert it to the corresponding acid chloride using thionyl chloride (SOCl₂) under reflux.
  • Step 2 : React the acid chloride with excess anhydrous sodium acetate in a dry solvent (e.g., dichloromethane) to form the anhydride.
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Confirm purity using melting point analysis (literature range: 98–102°C) and FTIR (C=O stretching at 1750–1800 cm⁻¹ for anhydride groups) .
    • Critical Note : Ensure strict anhydrous conditions to avoid hydrolysis of the anhydride.

Q. How can researchers safely handle and store this compound in the lab?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for handling powders to avoid inhalation .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture, as hydrolysis regenerates 4-bromobenzoic acid .
  • Emergency Measures : For skin contact, wash with copious water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. What solvents are compatible with this compound for recrystallization or reaction media?

  • Solubility Profile :

  • Compatible solvents : Chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). Avoid alcohols or water due to hydrolysis .
  • Recrystallization : Use a mixture of ethyl acetate and hexane (1:3) for optimal crystal formation.

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Mechanistic Insight :

  • The bromine atom at the para position increases electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
  • Experimental Design : Compare reaction rates of this compound with unsubstituted benzoic anhydride in ethanolysis. Use HPLC to quantify product formation over time .
    • Data Interpretation : Expect a 20–30% faster reaction rate for the brominated derivative due to enhanced electrophilicity.

Q. What analytical techniques are most effective for characterizing trace impurities in this compound?

  • Advanced Methods :

  • HPLC-MS : Detect hydrolyzed 4-bromobenzoic acid (common impurity) using a C18 column and acetonitrile/water mobile phase.
  • Elemental Analysis : Verify bromine content (theoretical: 39.7%) to assess purity .
  • XRD : Confirm crystalline structure and identify polymorphic variations .

Q. How can researchers resolve contradictions in reported melting points for this compound?

  • Troubleshooting Strategy :

  • Hypothesis : Variations arise from moisture exposure or polymorphic forms.
  • Experimental Validation :
  • Conduct differential scanning calorimetry (DSC) under inert gas to isolate thermal degradation effects.
  • Compare melting points of samples recrystallized from different solvent systems .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Process Optimization :

  • Challenge 1 : Exothermic reaction during acid chloride formation. Solution : Use controlled addition of SOCl₂ with cooling.
  • Challenge 2 : Hydrolysis during storage. Solution : Pack final product under nitrogen with desiccants .

Methodological Tables

Parameter Optimal Condition Reference
Reaction Temperature (Synthesis)60–70°C (reflux)
Solvent for RecrystallizationEthyl acetate:hexane (1:3)
Storage Temperature–20°C in sealed containers
Analytical Technique Key Application
FTIRConfirm anhydride functional group (1750–1800 cm⁻¹)
Elemental AnalysisVerify bromine content (39.7%)

Critical Considerations

  • Data Reproducibility : Document reaction conditions meticulously (e.g., humidity, solvent grade) to address variability .
  • Environmental Impact : Avoid aqueous waste discharge due to aquatic toxicity (H402 hazard classification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.